molecular formula C12H17N3O2 B2382984 (5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2320444-31-1

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No. B2382984
M. Wt: 235.287
InChI Key: ABRSVIWXLGPHES-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 235.287. Other properties such as solubility, melting point, and boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Synthetic Chemistry Applications

One notable application is in the synthesis of isoxazole derivatives, which are critical in developing novel compounds with potential biological activities. For instance, Sobenina et al. (2005) demonstrated the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles, highlighting the utility of isoxazole derivatives in synthetic chemistry for creating structurally diverse molecules Sobenina et al., 2005.

Anticonvulsant and Sodium Channel Blocker Agents

Research by Malik and Khan (2014) involved synthesizing novel derivatives with anticonvulsant activities, evaluated through the maximal electroshock (MES) test. Their study exemplifies the application of such chemical structures in discovering new therapeutic agents, particularly as sodium channel blockers and anticonvulsant medications Malik & Khan, 2014.

Antimicrobial and Anticancer Agents

The creation of novel pyrazole derivatives for antimicrobial and anticancer purposes showcases another critical application. Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds evaluated for in vitro antimicrobial and anticancer activity, demonstrating the potential of these derivatives in developing new treatments for infections and cancer Hafez, El-Gazzar, & Al-Hussain, 2016.

Drug Development and Bioactivation Studies

Yu et al. (2011) explored the bioactivation pathway of isoxazole in human liver microsomes, providing valuable insights into the metabolism and potential toxicological implications of isoxazole-containing compounds. Such research is crucial for understanding the safety profile of new drug candidates Yu et al., 2011.

Molecular Structure and Physicochemical Properties

Studies on the synthesis, crystal structure, and DFT analysis of related compounds, as conducted by Huang et al. (2021), contribute to the understanding of the molecular structure and physicochemical properties of these derivatives. This research aids in the rational design of new compounds with desired biological or physical properties Huang et al., 2021.

Future Directions

The future directions for this compound could involve further studies to explore its potential use in cancer therapy and other diseases. Additionally, more research could be done to understand the impact of isoxazole substituents on polymorph formation .

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-6-11(13-17-9)12(16)15-7-10(8-15)14-4-2-3-5-14/h6,10H,2-5,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRSVIWXLGPHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

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